molecular formula C17H16F2N4O3S B10897726 5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10897726
M. Wt: 394.4 g/mol
InChI Key: UXXNCVCCSJMTOK-AWQFTUOYSA-N
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Description

“5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. The process may start with the preparation of the furan and triazole rings, followed by the introduction of the difluoromethyl group and the ethoxyphenoxy moiety. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol” would likely involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl and triazole groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure known for its antifungal properties.

    Fluconazole: A triazole antifungal medication.

    Voriconazole: Another triazole antifungal used to treat serious fungal infections.

Uniqueness

What sets “5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C17H16F2N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16F2N4O3S/c1-2-24-11-3-5-12(6-4-11)25-10-14-8-7-13(26-14)9-20-23-16(15(18)19)21-22-17(23)27/h3-9,15H,2,10H2,1H3,(H,22,27)/b20-9+

InChI Key

UXXNCVCCSJMTOK-AWQFTUOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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